molecular formula C19H25N5O3 B10958311 1-(4-nitrophenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxamide

1-(4-nitrophenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxamide

Cat. No.: B10958311
M. Wt: 371.4 g/mol
InChI Key: JASVHOBRQDYXRD-UHFFFAOYSA-N
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Description

1-(4-NITROPHENYL)-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-4-PIPERIDINECARBOXAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a nitrophenyl group, a trimethylpyrazole moiety, and a piperidinecarboxamide structure, making it a subject of interest in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-NITROPHENYL)-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-4-PIPERIDINECARBOXAMIDE typically involves multiple steps, starting with the preparation of the individual components. The nitrophenyl group can be introduced through nitration reactions, while the trimethylpyrazole moiety is synthesized via pyrazole formation reactions. The final step involves coupling these components with piperidinecarboxamide under specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and maintain consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-NITROPHENYL)-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-4-PIPERIDINECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl and pyrazole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-(4-NITROPHENYL)-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-4-PIPERIDINECARBOXAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-NITROPHENYL)-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets. The nitrophenyl group and pyrazole moiety can bind to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-NITROPHENYL)-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-4-PIPERIDINECARBOXAMIDE stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial contexts.

Properties

Molecular Formula

C19H25N5O3

Molecular Weight

371.4 g/mol

IUPAC Name

1-(4-nitrophenyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperidine-4-carboxamide

InChI

InChI=1S/C19H25N5O3/c1-13-18(14(2)22(3)21-13)12-20-19(25)15-8-10-23(11-9-15)16-4-6-17(7-5-16)24(26)27/h4-7,15H,8-12H2,1-3H3,(H,20,25)

InChI Key

JASVHOBRQDYXRD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)CNC(=O)C2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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